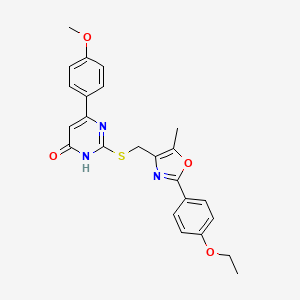

![molecular formula C9H14O2 B2981403 8-Oxaspiro[4.5]decan-3-one CAS No. 1895195-54-6](/img/structure/B2981403.png)

8-Oxaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

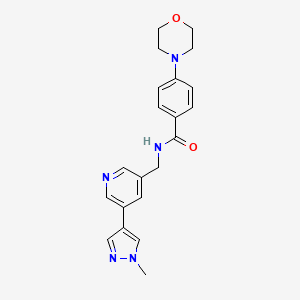

8-Oxaspiro[4.5]decan-3-one is a chemical compound with the CAS Number: 1895195-54-6 . It has a molecular weight of 154.21 .

Synthesis Analysis

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis

The InChI code for 8-Oxaspiro[4.5]decan-3-one is 1S/C9H14O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-7H2 .Chemical Reactions Analysis

The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a novel Lewis acid catalyzed Prins/pinacol cascade process . This process is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .Physical And Chemical Properties Analysis

8-Oxaspiro[4.5]decan-3-one is a liquid at room temperature .Aplicaciones Científicas De Investigación

Antihypertensive Activity

Research has been conducted on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their potential as antihypertensive agents. The study highlighted the alpha-adrenergic blocking properties of these compounds, indicating their potential for treating hypertension (Caroon et al., 1981).

Neuroprotective Effects

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their neuroprotective effects, showing potent inhibitory action on neural Ca-uptake and protection against brain edema and memory and learning deficits. These findings suggest their utility in addressing brain-related injuries and cognitive impairments (Tóth et al., 1997).

Antiviral Activity

A study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated their efficacy against human coronavirus, highlighting their potential in antiviral drug development. This underscores the versatility of the spirocyclic scaffold in generating compounds with significant biological activities (Apaydın et al., 2019).

Antitumor Activity

Research into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed their moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers. This highlights the potential of these compounds in cancer therapy (Yang et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 1-oxaspiro[4.5]decan-8-one, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of 8-Oxaspiro[4It is known that this compound is used in the synthesis of biologically active compounds , suggesting that it may interact with various biological targets.

Mode of Action

The exact mode of action of 8-Oxaspiro[4It is synthesized through a novel lewis acid-catalyzed prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Biochemical Pathways

The specific biochemical pathways affected by 8-Oxaspiro[4The compound is synthesized from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of prins/pinacol rearrangement . This suggests that it may interact with biochemical pathways involving these substances.

Result of Action

The molecular and cellular effects of 8-Oxaspiro[4It is known that this compound is promising for the production of important biologically active compounds , suggesting that it may have significant molecular and cellular effects.

Propiedades

IUPAC Name |

8-oxaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJAHPSDZZYSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)

![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)

![9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2981329.png)

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

methanone](/img/structure/B2981338.png)